
9-(4-(Pyrrolidin-1-yl)styryl)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-(Pyrrolidin-1-yl)styryl)acridine is a compound that combines the structural features of acridine and pyrrolidine. Acridine is a heterocyclic organic compound known for its applications in medicinal chemistry, while pyrrolidine is a saturated five-membered ring containing nitrogen. The combination of these two structures results in a compound with unique chemical and biological properties.
Métodos De Preparación
The synthesis of 9-(4-(Pyrrolidin-1-yl)styryl)acridine typically involves the following steps:
Starting Materials: The synthesis begins with acridine and 4-(pyrrolidin-1-yl)benzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate.
Synthetic Route: The key step involves the condensation of acridine with 4-(pyrrolidin-1-yl)benzaldehyde to form the styryl linkage.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Análisis De Reacciones Químicas
9-(4-(Pyrrolidin-1-yl)styryl)acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine ring, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
9-(4-(Pyrrolidin-1-yl)styryl)acridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 9-(4-(Pyrrolidin-1-yl)styryl)acridine involves its interaction with biological targets such as DNA and proteins. The acridine moiety is known to intercalate into DNA, disrupting its structure and function. This intercalation can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cell death. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity for specific molecular targets .
Comparación Con Compuestos Similares
9-(4-(Pyrrolidin-1-yl)styryl)acridine can be compared with other similar compounds, such as:
Acridine Derivatives: Compounds like acriflavine and proflavine share the acridine core and are known for their antimicrobial properties.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines are studied for their biological activities and therapeutic potential.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C25H22N2 |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
9-[(E)-2-(4-pyrrolidin-1-ylphenyl)ethenyl]acridine |
InChI |
InChI=1S/C25H22N2/c1-3-9-24-22(7-1)21(23-8-2-4-10-25(23)26-24)16-13-19-11-14-20(15-12-19)27-17-5-6-18-27/h1-4,7-16H,5-6,17-18H2/b16-13+ |
Clave InChI |
CNTHLABOGONUQY-DTQAZKPQSA-N |
SMILES isomérico |
C1CCN(C1)C2=CC=C(C=C2)/C=C/C3=C4C=CC=CC4=NC5=CC=CC=C53 |
SMILES canónico |
C1CCN(C1)C2=CC=C(C=C2)C=CC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


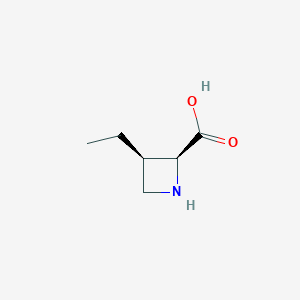
![5-[Bis(2-hydroxyethyl)amino]-3-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B12927032.png)

![2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline](/img/structure/B12927040.png)

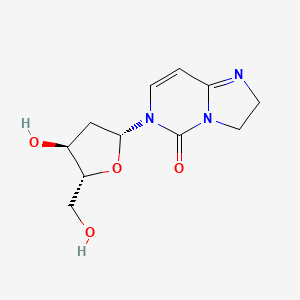
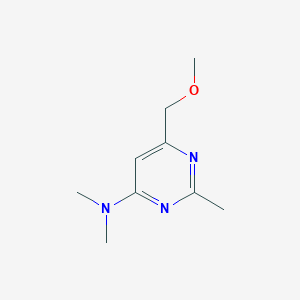



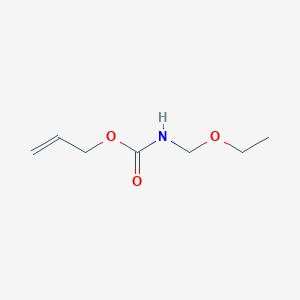
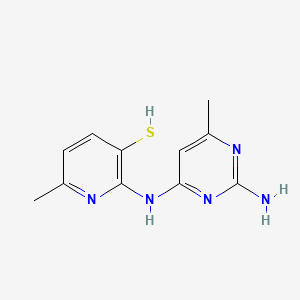
![2-Amino-6-[(3,4-dichlorophenyl)sulfanyl]quinazolin-4(1H)-one](/img/structure/B12927112.png)

